

A Comparative Analysis of Experimental and Predicted Properties of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxymethoxy-5-phenylisoxazole

Cat. No.: B8442943

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For Researchers, Scientists, and Drug Development Professionals: An objective guide comparing the theoretical and available experimental data of **3-Methoxymethoxy-5-phenylisoxazole** and its isomer, providing crucial data for further research and development.

In the realm of medicinal chemistry and drug discovery, the accurate characterization of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide presents a comparative analysis of the predicted properties of **3-Methoxymethoxy-5-phenylisoxazole** and the available experimental data for a closely related structural isomer, 5-(3-methoxyphenyl)-3-phenylisoxazole. Due to the absence of direct experimental data for **3-Methoxymethoxy-5-phenylisoxazole** in publicly accessible literature, this comparison serves as a valuable initial assessment for researchers.

Physicochemical Properties: A Side-by-Side Comparison

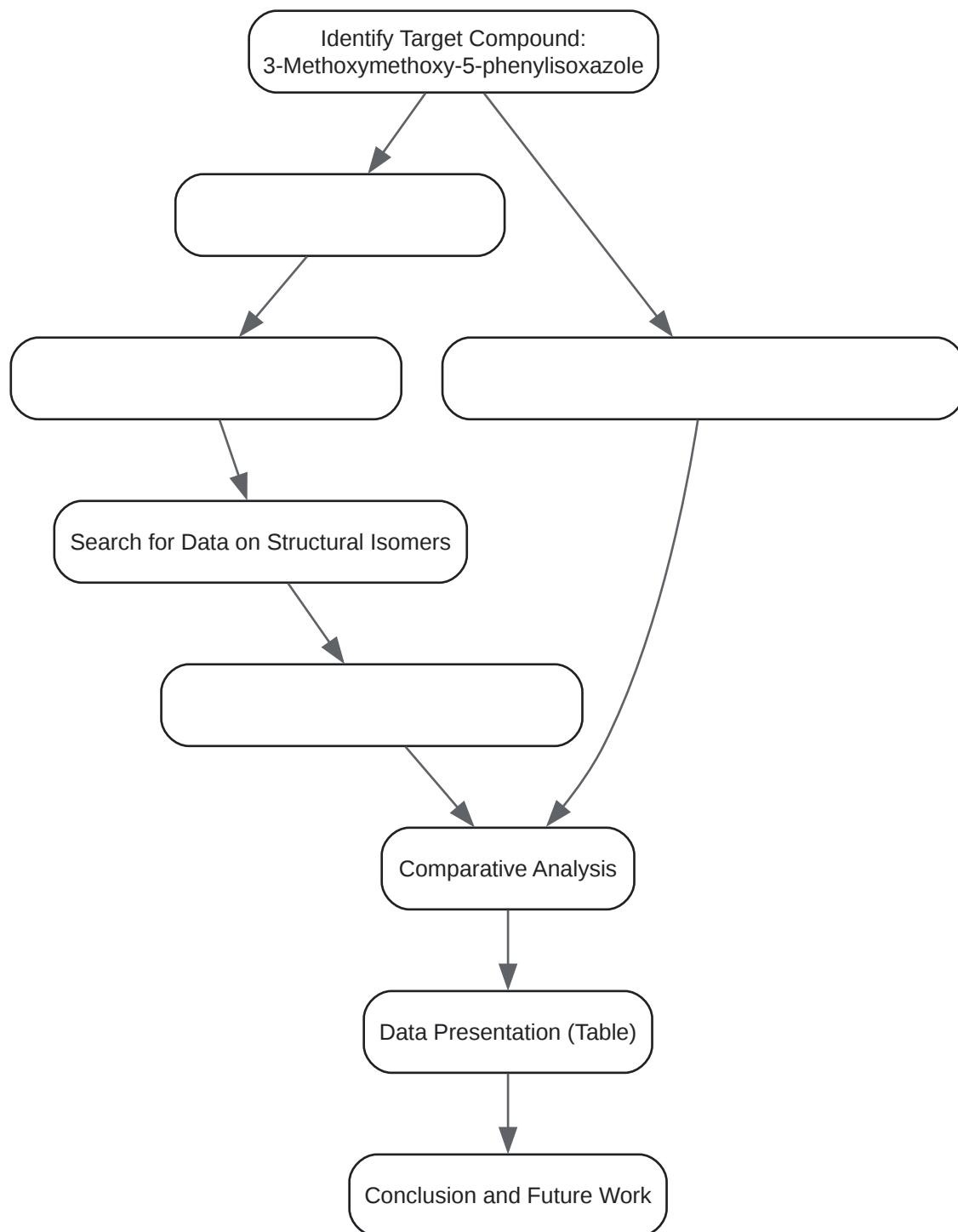
The following table summarizes the predicted physicochemical properties for **3-Methoxymethoxy-5-phenylisoxazole** alongside the experimental melting point of its structural isomer, 5-(3-methoxyphenyl)-3-phenylisoxazole. It is crucial to note that while these molecules

are isomers, their differing substituent positions on the isoxazole ring can lead to variations in their physical properties.

Property	3-Methoxymethoxy-5-phenylisoxazole (Predicted)	5-(3-methoxyphenyl)-3-phenylisoxazole (Experimental)
Molecular Formula	C11H11NO3	C16H13NO2
Molecular Weight	205.21 g/mol	251.28 g/mol
Melting Point	Predicted values vary depending on the algorithm used.	70-71 °C[1]
Boiling Point	Predicted values vary depending on the algorithm used.	Not available
LogP (Octanol-Water Partition Coefficient)	Predicted values vary depending on the algorithm used.	Not available
Aqueous Solubility	Predicted values vary depending on the algorithm used.	Not available

Visualizing the Comparison Workflow

The process of comparing experimental and predicted data is a fundamental workflow in chemical research. The following diagram illustrates this logical progression, from data acquisition to comparative analysis.



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References

- 1. rsc.org [rsc.org]
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